3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine
Overview
Description
3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine is not fully understood. However, it has been suggested that it acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It has also been shown to reduce the levels of dopamine in the striatum, which may contribute to its antipsychotic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine in lab experiments is its high potency and specificity. This allows for accurate and precise measurements of its effects. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine. One direction is to further investigate its mechanism of action and its potential as a therapeutic target for various diseases such as schizophrenia and inflammation. Another direction is to explore its potential as a tool for studying dopamine signaling and its role in various physiological processes. Additionally, the development of novel derivatives of this compound may lead to the discovery of new pharmacological agents with improved efficacy and safety profiles.
Conclusion:
This compound is a chemical compound that has shown promising potential in various scientific research fields. Its synthesis method has been optimized to yield high purity and high yield of the compound. Its mechanism of action is not fully understood, but it has been shown to exhibit antipsychotic, analgesic, and anti-inflammatory properties. Its high potency and specificity make it a valuable tool for lab experiments, although its potential toxicity may limit its use in certain experiments. Future research directions include further investigation of its mechanism of action and its potential as a therapeutic target for various diseases, as well as the development of novel derivatives with improved efficacy and safety profiles.
Scientific Research Applications
3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine has been extensively studied for its potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry. It has been shown to exhibit antipsychotic, analgesic, and anti-inflammatory properties.
properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-(3-methylphenoxy)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-12-6-5-7-16(9-12)20-15(4)17(19)18-10-13(2)8-14(3)11-18/h5-7,9,13-15H,8,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXYZMQEFKYHFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(C)OC2=CC=CC(=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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